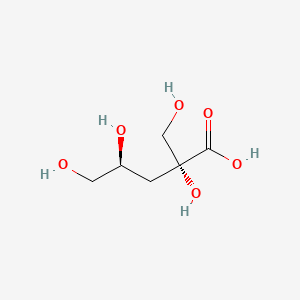
Red 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Red 9: Disperse this compound or 1-(methylamino)anthraquinone , is a red dye derived from anthraquinone. It is commonly used in older red and violet-red colored smoke formulations, such as those found in M18 colored smoke grenades and dye packs . The compound has a chemical formula of C15H11NO2 and appears as a red powder with a melting point of 170 to 172 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Red 9 is synthesized through the reaction of anthraquinone with methylamine. The process involves the following steps:
- The reaction mixture is then cooled, and the product is precipitated out by adding water.
- The precipitate is filtered, washed, and dried to obtain pure this compound .
Anthraquinone: is dissolved in a suitable solvent, such as ethanol.
Methylamine: is added to the solution, and the mixture is heated under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: Red 9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of aminoanthraquinone derivatives.
Substitution: this compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Red 9 is used as a dye in various chemical applications, including the coloring of textiles and plastics. It is also used in the synthesis of other anthraquinone derivatives .
Biology: In biological research, this compound is used as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific cell types .
Medicine: Its ability to bind to specific cellular components makes it useful in targeted drug delivery systems .
Industry: this compound is widely used in the manufacturing of colored smoke formulations, such as those used in military and civilian signaling devices. It is also used in the production of dye packs for security purposes .
Wirkmechanismus
Red 9 exerts its effects through its ability to interact with cellular components. The compound binds to specific proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as gene expression and protein synthesis .
Molecular Targets and Pathways: this compound primarily targets proteins involved in cellular signaling pathways. It can inhibit or activate these pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Disperse Red 11: Another anthraquinone-based dye with similar properties and applications.
Disperse Red 13: A related compound used in similar applications but with different chemical properties.
Disperse Red 15: Another dye in the same family, used for similar purposes.
Uniqueness of Red 9: this compound is unique due to its specific chemical structure, which allows it to produce a distinct red color. Its ability to form stable smoke formulations and its effectiveness as a staining agent make it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
1342-67-2 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



